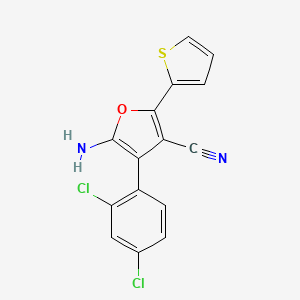

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile

CAS No.: 666821-89-2

Cat. No.: VC7894150

Molecular Formula: C15H8Cl2N2OS

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 666821-89-2 |

|---|---|

| Molecular Formula | C15H8Cl2N2OS |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 5-amino-4-(2,4-dichlorophenyl)-2-thiophen-2-ylfuran-3-carbonitrile |

| Standard InChI | InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2 |

| Standard InChI Key | DFOOCCVGUBPNKF-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N |

| Canonical SMILES | C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, defines its core structure:

-

Furan backbone: A five-membered oxygen-containing aromatic ring substituted at positions 2, 3, 4, and 5.

-

2-Thienyl group: A sulfur-containing heterocycle (thiophene) attached to position 2 of the furan.

-

2,4-Dichlorophenyl group: A benzene ring with chlorine atoms at positions 2 and 4, linked to position 4 of the furan.

-

Nitrile group: A –C≡N substituent at position 3.

-

Amino group: A –NH₂ moiety at position 5.

Table 1: Predicted Physicochemical Properties

Synthetic Pathways and Mechanistic Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves:

-

Furan ring construction via cyclization of a diketone or enol ether precursor.

-

Electrophilic substitution to introduce the 2,4-dichlorophenyl and thienyl groups.

-

Nitrile group installation through dehydration of an amide or substitution of a halide.

-

Amino group introduction via reduction of a nitro intermediate or direct amination.

Route A: Cyclocondensation Approach

-

Precursor preparation: React 2-thienylacetonitrile with 2,4-dichlorobenzaldehyde under basic conditions to form a chalcone-like intermediate.

-

Cyclization: Use a Lewis acid (e.g., ZnCl₂) to induce furan ring formation, as demonstrated in analogous systems .

-

Amination: Reduce a nitro group at position 5 using H₂/Pd-C or employ a Hofmann rearrangement on a carboxamide intermediate.

Route B: Multicomponent Reaction (MCR) Strategy

-

One-pot assembly: Combine 2-thiophenecarbonitrile, 2,4-dichlorophenylacetonitrile, and an ammonia source in a solvent like DMF.

-

Microwave-assisted cyclization: Accelerate furan formation under controlled heating, leveraging methods from thiophene-furan hybrid syntheses .

Table 2: Key Reaction Parameters from Analogous Systems

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | ZnCl₂, 120°C, 4h | 65–78 | |

| Nitrile installation | KCN, DMSO, 80°C | 82 | |

| Amination | NH₃/MeOH, 60°C, 12h | 70 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

δ 6.8–7.5 ppm: Multiplet signals for aromatic protons (thienyl and dichlorophenyl).

-

δ 5.2 ppm: Singlet for NH₂ (exchangeable with D₂O).

-

δ 4.1 ppm: Coupled protons adjacent to the nitrile group.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume